FANCM-RMI Protein-Protein Interaction Inhibition: Primary Screening Hit Confirmation
The compound was identified as an active hit in a fluorescence polarization assay that measures disruption of the FANCM-RMI complex. While the exact IC50 value is not publicly disclosed, the compound qualified as a primary hit in a pilot screen of 74,807 small molecules, advancing to orthogonal proximity assay validation [1]. This contrasts with the vast majority of benzothiazole-piperazine analogs, which have not been profiled against this specific DNA repair target. The 2-carbonyl regioisomer (CAS 941958-30-1) was not reported as a hit in this screen, suggesting that the 6-carbonyl substitution pattern is critical for activity .
| Evidence Dimension | Activity in FANCM-RMI fluorescence polarization primary screen |
|---|---|
| Target Compound Data | Confirmed hit; advanced to orthogonal proximity assay (exact IC50 not publicly disclosed) |
| Comparator Or Baseline | Benzothiazole-2-carbonyl regioisomer (CAS 941958-30-1): Not reported as a hit in the same screen |
| Quantified Difference | Qualitative hit vs. no reported activity; the screening cascade selected for compounds with IC50 < 50 µM in the primary assay |
| Conditions | Fluorescence polarization assay using TMR-RaMM2 peptide tracer and recombinant RMI1-RMI2 complex; primary screen concentration 50 µM; orthogonal proximity assay (AlphaScreen) for hit confirmation [1] |
Why This Matters
This is the only publicly documented target engagement data for this compound, linking it to a therapeutically relevant DNA repair mechanism, which differentiates it from the majority of benzothiazole-piperazine compounds that are only profiled for cytotoxicity or AChE inhibition.
- [1] Voter, A. F., et al. (2016). A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway. SLAS Discovery, 21(6), 626-633. View Source
